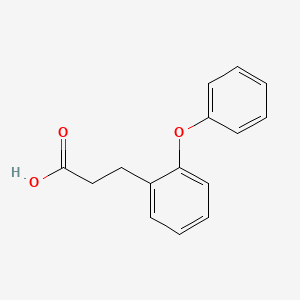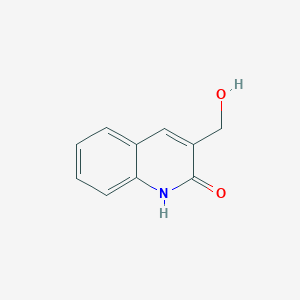
3-(Hydroxymethyl)quinolin-2(1H)-one
Descripción general
Descripción
3-(Hydroxymethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinolin-2(1H)-one family, a group of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure is characterized by a quinoline core with a hydroxymethyl group at the third position.
Synthesis Analysis
The synthesis of quinolin-2(1H)-one derivatives has been explored through various methods. For instance, the Passerini and Ugi-type reactions have been utilized to create trifluoroacetyl derivatives of quinolin-2(1H)-ones, which act as carbonyl and acid surrogates to yield α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions . Another approach involves the palladium-catalyzed cross-coupling reaction and cyclization process, starting from 4-hydroxyquinolin-2(1H)-ones to synthesize biologically active pyrroloquinolinones . Additionally, a one-pot Ugi-Knoevenagel condensation has been reported to rapidly access the quinolin-2(1H)-one scaffold, with variations in the reaction components leading to different products .
Molecular Structure Analysis
The molecular structure of quinolin-2(1H)-one derivatives is crucial for their biological activity. The synthesis of azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2(1H)-one has been studied, with the tautomeric structures of these compounds analyzed by NMR spectroscopy, revealing insights into their electronic properties . Similarly, the synthesis of furoquinolinones and their methoxy-substituted derivatives has been achieved, with the molecular structure influencing their yields and properties .
Chemical Reactions Analysis
Quinolin-2(1H)-one derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives has been achieved through reactions involving isatoic anhydrides and subsequent hydrolysis, with the resulting compounds showing antiallergic activity . A green synthesis method has also been developed for tetrahydropyranoquinolinone derivatives, using a one-pot condensation reaction that is environmentally friendly .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolin-2(1H)-one derivatives are influenced by their molecular structure. An improved method for synthesizing 3-amino-1H-quinolin-2-one has been described, which involves the reduction and isomerization of an oxazolone precursor . The synthesis and biological properties of hydroxymethyl- and methoxymethylfuroquinolinones have been investigated, with studies on their antiproliferative activity and photobinding to DNA, suggesting potential as photochemotherapeutic agents . Lastly, the synthesis of hydroxypyranoquinolinones from 4-hydroxyquinolin-2(1H)-ones has been explored through tandem Knoevenagel condensation and Michael addition, with both thermochemical and photochemical approaches .
Safety And Hazards
The safety information available indicates that 3-(Hydroxymethyl)quinolin-2(1H)-one may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYMYGHHCHEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377509 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)quinolin-2(1H)-one | |
CAS RN |
90097-45-3 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



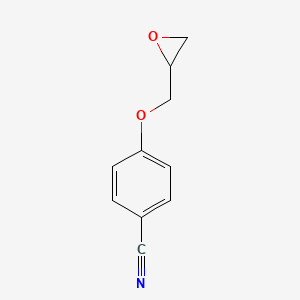
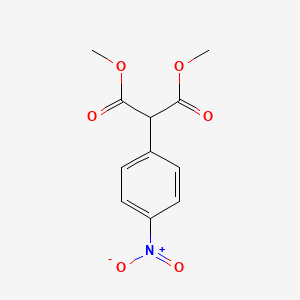
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)
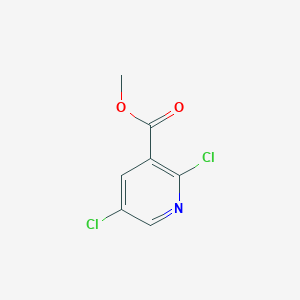
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)
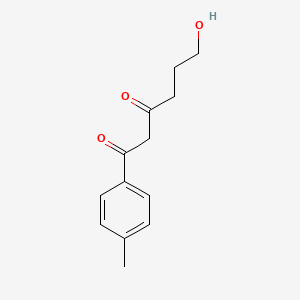

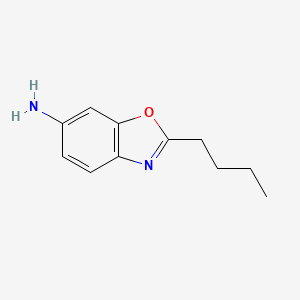
![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)
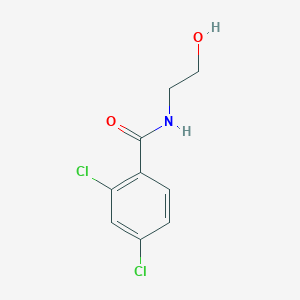
![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)
